molecular formula C15H17F3N2O2 B598688 1-(Piperidin-4-yl)-1H-indole trifluoroacetate CAS No. 1198286-07-5

1-(Piperidin-4-yl)-1H-indole trifluoroacetate

Cat. No. B598688
M. Wt: 314.308
InChI Key: QAZQNIMLSCKVIG-UHFFFAOYSA-N
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Description

The compound “1-(Piperidin-4-yl)-1H-indole trifluoroacetate” likely contains an indole group and a piperidine ring, both of which are common structures in many biologically active molecules . The trifluoroacetate is a salt or ester of trifluoroacetic acid, often used in organic synthesis due to its properties .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through methods like reductive amination, where a compound with a carbonyl group is reacted with an amine in the presence of a reducing agent .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the indole and piperidine groups, both of which can participate in various chemical reactions. For example, the indole group can undergo electrophilic substitution, while the piperidine ring can act as a nucleophile .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar trifluoroacetate group could enhance its solubility in polar solvents .

Scientific Research Applications

Synthesis and Chemical Characterization

  • Synthesis of Deuterium-Labeled CCR2 Antagonists : The compound is synthesized for labeling CCR2 antagonists, an essential step in drug discovery and development (Lin, Gong, & Salter, 2022).
  • Synthesis of Enantiomeric Pure Derivatives : It's used in synthesizing chiral 3-(piperidin-3-yl)-1H-indole derivatives, showcasing its versatility in creating enantiomerically pure compounds (Król et al., 2022).
  • Chemical Rearrangement Studies : The compound is involved in the study of rearrangement reactions, aiding in understanding stereochemical and regiochemical outcomes in organic synthesis (Hallett et al., 2000).

Biological and Medical Research

  • Antimalarial Chemotype Exploration : This compound forms the basis for synthesizing novel antimalarial drugs, representing a potential new chemotype for drug development (Santos et al., 2015).
  • Allosteric Modulators Synthesis : It is used in the synthesis of allosteric modulators, particularly for cannabinoid receptors, which has implications in pharmacological research (Khurana et al., 2014).

Material Science and Corrosion Inhibition

  • Corrosion Inhibition Studies : The compound's derivatives have been studied for their potential as corrosion inhibitors, showing promising results in protecting metals in acidic environments (Verma et al., 2016).

Safety And Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and handling procedures. Proper safety measures should be taken when handling this compound .

Future Directions

The future research directions could involve exploring the biological activity of this compound, optimizing its synthesis, and investigating its potential applications in areas such as medicinal chemistry .

properties

IUPAC Name

1-piperidin-4-ylindole;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2.C2HF3O2/c1-2-4-13-11(3-1)7-10-15(13)12-5-8-14-9-6-12;3-2(4,5)1(6)7/h1-4,7,10,12,14H,5-6,8-9H2;(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAZQNIMLSCKVIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2C=CC3=CC=CC=C32.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30678094
Record name Trifluoroacetic acid--1-(piperidin-4-yl)-1H-indole (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30678094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Piperidin-4-yl)-1H-indole trifluoroacetate

CAS RN

1198286-07-5
Record name Trifluoroacetic acid--1-(piperidin-4-yl)-1H-indole (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30678094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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